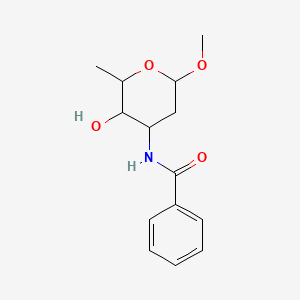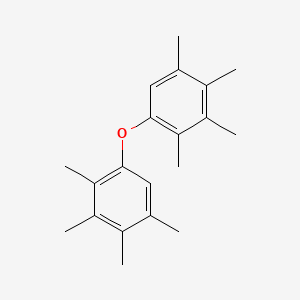![molecular formula C8H2N4OS2 B14509616 (4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile CAS No. 64139-56-6](/img/structure/B14509616.png)
(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile is a complex organic compound known for its unique structure and diverse applications. This compound features a dithiolo-pyrazine core, which is a fused ring system containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinctive chemical properties to the compound, making it valuable in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile typically involves the reaction of di-(sodiomercapto)methylenemalononitrile with 2,3-dichloropyrazine 1-oxide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction temperature is maintained at around 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. Large-scale reactors and precise control of reaction parameters are essential to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the pyrazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can lead to the formation of various substituted pyrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound’s potential as an antifungal and antiviral agent is being explored. Its unique chemical properties allow it to interact with biological targets in ways that traditional drugs cannot.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and coatings. Its ability to form stable complexes with metals makes it valuable in the production of corrosion inhibitors and catalysts.
作用機序
The mechanism of action of (4-Oxo-2H-4lambda~5~-[1,3]
特性
CAS番号 |
64139-56-6 |
|---|---|
分子式 |
C8H2N4OS2 |
分子量 |
234.3 g/mol |
IUPAC名 |
2-(4-oxido-[1,3]dithiolo[4,5-b]pyrazin-4-ium-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H2N4OS2/c9-3-5(4-10)8-14-6-7(15-8)12(13)2-1-11-6/h1-2H |
InChIキー |
SFXYGTSDOFESGQ-UHFFFAOYSA-N |
正規SMILES |
C1=C[N+](=C2C(=N1)SC(=C(C#N)C#N)S2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



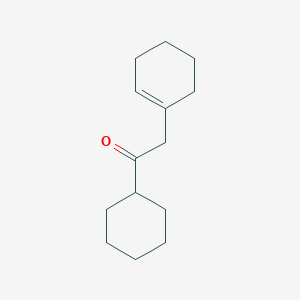


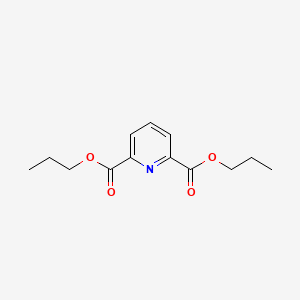
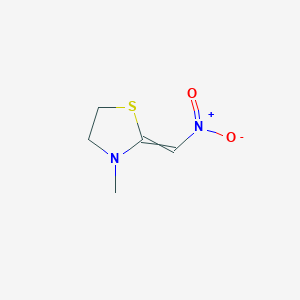
![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)
![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)

